An In-Depth Technical Guide to 5-Iodo-1H-indazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Iodo-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active agents.[1][2][3] Among its many derivatives, 5-Iodo-1H-indazole stands out as a particularly versatile and valuable building block. The strategic placement of an iodine atom on the indazole core provides a reactive handle for introducing molecular diversity, making it a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors.[4] This guide offers a comprehensive overview of 5-Iodo-1H-indazole, detailing its chemical and physical properties, structural features, established synthesis protocols, and significant applications in the field of drug discovery.
Physicochemical and Structural Properties
5-Iodo-1H-indazole is a crystalline solid, typically appearing as a yellow to brown powder.[5] Its fundamental properties are summarized in the table below, providing essential data for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 55919-82-9 | [5][6][7] |
| Molecular Formula | C₇H₅IN₂ | [5][6][7] |
| Molecular Weight | 244.03 g/mol | [6][7] |
| Melting Point | 151-156 °C | [5][8] |
| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [8] |
| Density (Predicted) | 2.082 ± 0.06 g/cm³ | [8] |
| Appearance | Yellow to brown crystalline powder | [5] |
| Purity | ≥94.0% (HPLC) | [5] |
Structural Analysis
The structure of 5-Iodo-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The iodine atom is substituted at the C5 position of the benzene ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomer.[2][3] This structural arrangement confers aromaticity and stability to the molecule.[2]
The carbon-iodine bond at the C5 position is the key to its synthetic utility. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile and targeted introduction of a wide array of substituents at this position, a critical step in structure-activity relationship (SAR) studies during drug development.
Caption: Molecular structure of 5-Iodo-1H-indazole.
Synthesis Protocol: Diazotization of 5-Aminoindazole
A common and reliable method for the synthesis of 5-Iodo-1H-indazole is the Sandmeyer-type reaction, which involves the diazotization of 5-aminoindazole followed by displacement with iodide.[9]
Rationale Behind the Protocol
This multi-step synthesis is a classic transformation in aromatic chemistry.
-
Step 1: Diazotization. 5-Aminoindazole, the starting material, has a primary aromatic amine group (-NH₂). This group is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) under acidic conditions (hydrochloric acid, HCl) at low temperatures (0 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Step 2: Iodide Displacement. The resulting diazonium salt is an excellent intermediate because the dinitrogen group (N₂) is a superb leaving group. When a solution of potassium iodide (KI) is introduced, the iodide ion (I⁻) acts as a nucleophile, displacing the N₂ gas and forming the stable C-I bond at the 5-position of the indazole ring.[10]
-
Step 3: Work-up and Purification. The reaction mixture is then brought to room temperature or gently heated to ensure the reaction goes to completion.[9] An extraction with an organic solvent like ethyl acetate separates the desired product from inorganic salts. The final product is then purified, typically by recrystallization or column chromatography.
Detailed Experimental Workflow
Materials:
-
1H-Indazol-5-amine (1 equivalent)
-
Sodium nitrite (NaNO₂) (1 equivalent)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium iodide (KI) (approx. 4 equivalents)
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
Preparation of Amine Solution: In a reaction vessel, suspend 1H-indazol-5-amine in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0 °C using an ice bath with constant stirring. The solution should be kept below 5 °C throughout the diazotization process.[9]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine suspension. Maintain the temperature below 2 °C.[9] The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 15-30 minutes at 0 °C after the addition is complete.
-
Iodination: In a separate flask, dissolve potassium iodide in water and cool the solution to 0 °C.[9] Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Some protocols suggest heating to 90 °C to drive the reaction to completion.[9]
-
Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate multiple times.[9]
-
Purification: Combine the organic layers, wash with a sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Iodo-1H-indazole, which can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 5-Iodo-1H-indazole.
Applications in Research and Drug Development
The primary value of 5-Iodo-1H-indazole lies in its role as a versatile intermediate for creating more complex molecules.[11][12] Its applications are widespread in medicinal chemistry.
Kinase Inhibitors in Oncology
The indazole nucleus is a key pharmacophore in a number of FDA-approved tyrosine kinase inhibitors used in cancer therapy.[2][4] 5-Iodo-1H-indazole and its derivatives serve as crucial precursors for these drugs. The iodine atom provides a site for C-C or C-N bond formation, allowing for the attachment of other aromatic or heterocyclic rings required for binding to the kinase active site. For example, analogs of this compound are instrumental in the synthesis of drugs like Axitinib, a potent tyrosine kinase inhibitor.[4]
Cross-Coupling Reactions
The C-I bond is highly reactive in various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the connection of aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes, extending carbon chains.[10]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear structural elements.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for installing amine-containing side chains.
Caption: Role of 5-Iodo-1H-indazole in cross-coupling reactions.
Other Therapeutic Areas
Beyond oncology, the indazole scaffold is explored for a wide range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective properties.[1][3] The ability to functionalize the 5-position using 5-Iodo-1H-indazole allows researchers to systematically probe the SAR of these compounds and optimize them for various therapeutic targets.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Iodo-1H-indazole.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[15]
Conclusion
5-Iodo-1H-indazole is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block. The strategic presence of the iodine atom opens a gateway to a vast chemical space, allowing scientists to construct complex molecular architectures and develop novel therapeutic agents with the potential to address significant unmet medical needs.
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